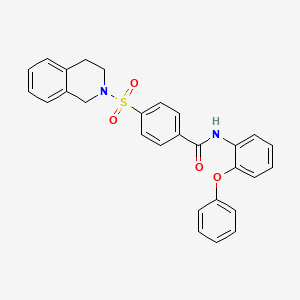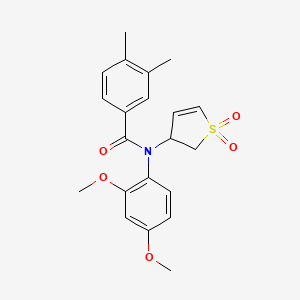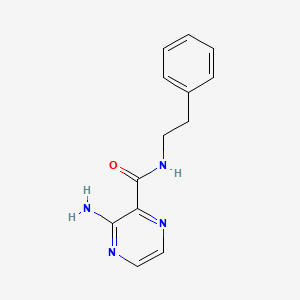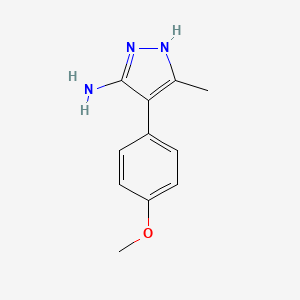
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dihydroisoquinoline ring system, a sulfonamide group, and a benzamide moiety, making it an interesting molecule for chemical research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates.
Formation of Dihydroisoquinoline Intermediate:
Reactants: 2-nitrobenzaldehyde and ethyl acetoacetate.
Reaction Conditions: Catalytic hydrogenation to yield the dihydroisoquinoline intermediate.
Sulfonylation:
Reactants: Dihydroisoquinoline intermediate and sulfonyl chloride.
Reaction Conditions: Basic medium (e.g., pyridine) to facilitate the sulfonylation reaction, forming the sulfonyl derivative.
Coupling with Benzamide:
Reactants: Sulfonyl derivative and 2-phenoxybenzoic acid.
Reaction Conditions: Coupling agents (e.g., EDC, HOBt) in an organic solvent to yield the final compound.
Industrial Production Methods
While the detailed industrial production methods may vary, they generally involve scaling up the laboratory synthetic routes with appropriate modifications to ensure yield, purity, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and purification methods are key considerations in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives at the isoquinoline ring.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Low temperatures.
Products: Reduced forms of the sulfonyl and amide groups.
Substitution:
Reagents: Halogenating agents, nucleophiles.
Conditions: Room temperature to reflux.
Products: Substituted products at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Use of strong oxidizing agents like potassium permanganate.
Reduction: Employment of lithium aluminum hydride for effective reduction.
Substitution: Utilization of halogenating agents to introduce halogen atoms.
Major Products
Oxidized products: at the isoquinoline ring.
Reduced derivatives: of the sulfonyl and amide groups.
Substituted compounds: at the benzamide moiety.
科学的研究の応用
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl group.
Receptor Binding Studies: Investigated for binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agent: Potential application in the treatment of specific diseases.
Industry:
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Intermediate in the production of other industrial chemicals.
作用機序
Molecular Targets and Pathways
Enzyme Inhibition: The sulfonyl group may act as a competitive inhibitor, binding to the active site of enzymes.
Receptor Interaction: The benzamide moiety can interact with specific receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering enzyme activities and receptor signaling.
類似化合物との比較
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide can be compared with other compounds such as:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide:
Similarity: Shares the core structure but lacks the phenoxy group.
Uniqueness: More targeted enzyme inhibition.
N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide:
Similarity: Contains the benzamide and phenoxyphenyl groups.
Uniqueness: Different reactivity and binding properties.
4-(Sulfonyl)-N-phenylbenzamide:
Similarity: Basic sulfonamide and benzamide structure.
Uniqueness: Less complex structure, different biological activity.
List of Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide
4-(Sulfonyl)-N-phenylbenzamide
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c31-28(29-26-12-6-7-13-27(26)34-24-10-2-1-3-11-24)22-14-16-25(17-15-22)35(32,33)30-19-18-21-8-4-5-9-23(21)20-30/h1-17H,18-20H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBULISSMFCOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2892788.png)

![2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2892792.png)
![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
![1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2892795.png)
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)
![1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2892799.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
